

# Application Note: Labeling of Oligonucleotides with Cy2 Succinimidyl Ester

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## Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557021

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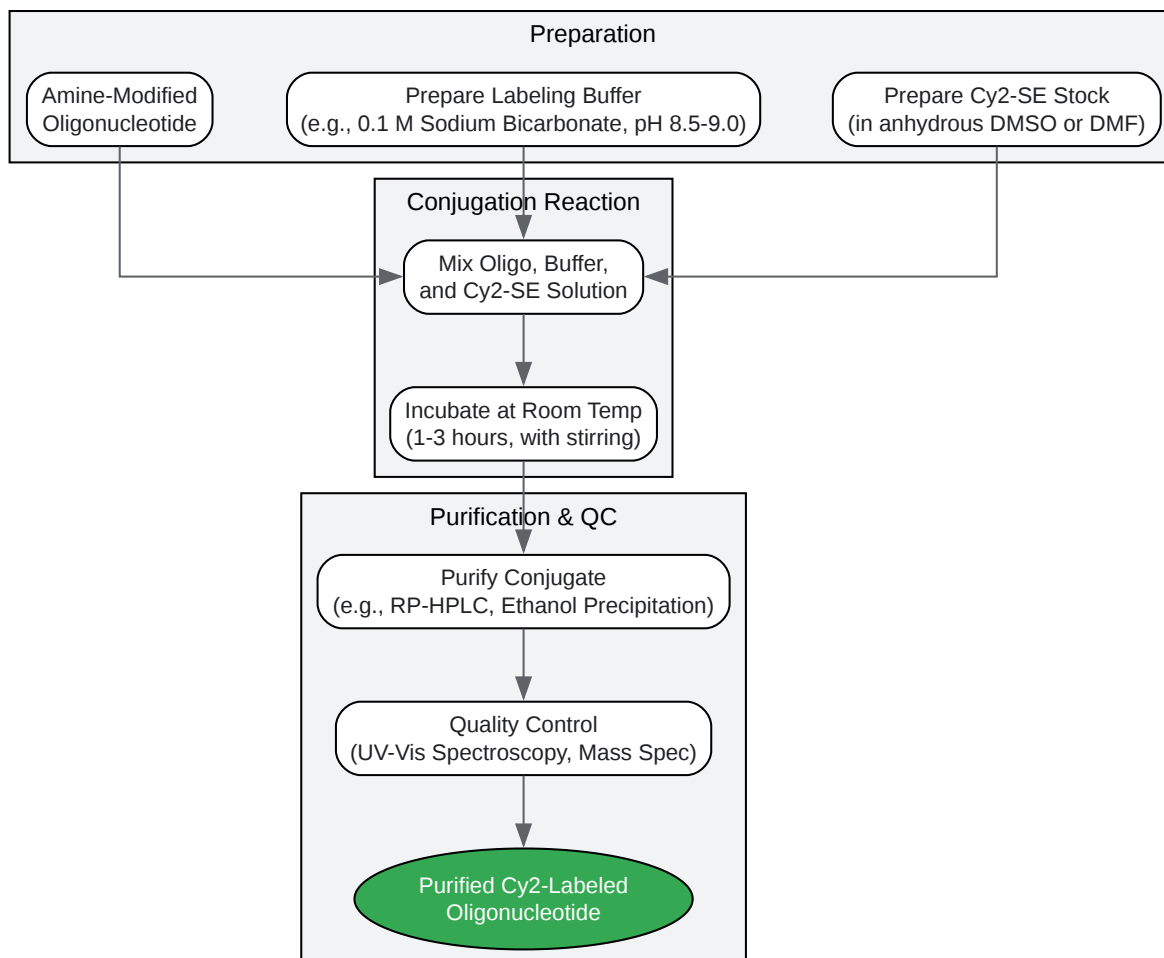
Audience: Researchers, scientists, and drug development professionals.

Introduction Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2][3] Applications range from DNA sequencing and PCR to fluorescence in situ hybridization (FISH) and microarray analysis.[1][2][4] Cyanine 2 (Cy2) is a bright, green-emitting fluorescent dye that can be covalently attached to oligonucleotides.[5] This document provides a detailed protocol for labeling amine-modified oligonucleotides with Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester moiety readily reacts with primary amines to form a stable amide bond, offering an efficient post-synthesis labeling strategy.[6][7][8][9]

Principle of the Reaction The labeling strategy is based on the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of Cy2 and a primary aliphatic amine group on a modified oligonucleotide.[5][10] The oligonucleotide must first be synthesized to contain an amino-linker at the 5', 3', or an internal position.[5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable, covalent amide linkage.[9] This post-synthetic conjugation method is highly efficient and specific for primary amines.[6][10]

## Experimental Workflow and Methodologies

The overall process involves three main stages: preparation of the amine-modified oligonucleotide, conjugation with Cy2-SE, and purification of the final labeled product.



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Figure 1: General workflow for labeling an amine-modified oligonucleotide with Cy2-SE.

## Detailed Protocols

### Materials and Reagents

- Amine-modified oligonucleotide (desalted or purified)

- Cy2 Succinimidyl Ester (Cy2-SE)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Tetraborate, pH adjusted to 8.5-9.0.[6][11] (Buffer should be freshly prepared and free of any primary amines, such as Tris). [12]
- Nuclease-free water
- Purification: RP-HPLC system, C18 column, Acetonitrile, Triethylammonium Acetate (TEAA) buffer, or materials for ethanol precipitation (3 M NaCl, 100% Ethanol, 70% Ethanol).[12]

## Protocol for Labeling Reaction (100 nmol scale)

This protocol is optimized for labeling approximately 100 nmol of an amine-modified oligonucleotide.[6] It can be scaled up or down, but the relative concentrations of the components should be maintained.

- Oligonucleotide Preparation:
  - Dissolve ~100 nmol of the amine-modified oligonucleotide in 225  $\mu$ L of nuclease-free water.[6]
  - Add 75  $\mu$ L of 1 M Sodium Bicarbonate buffer to the oligonucleotide solution.[6]
  - Add 150  $\mu$ L of acetonitrile. The final volume is 450  $\mu$ L.[6]
- Cy2-SE Dye Preparation:
  - Immediately before use, dissolve 1 mg of Cy2-SE in 30  $\mu$ L of anhydrous DMSO or DMF.[6] It is critical to prepare this solution fresh for each reaction as NHS esters are not stable in solution.[6]
- Conjugation:
  - While vortexing or continuously stirring the oligonucleotide solution, slowly add the 30  $\mu$ L of the Cy2-SE solution.[6]

- Incubate the reaction for 3 hours at room temperature with continuous stirring, protected from light.[\[6\]](#) For many reactions, incubation for 1-3 hours is sufficient.[\[12\]](#)

## Purification of Labeled Oligonucleotide

Purification is essential to remove unreacted free dye, which can interfere with downstream applications. Reverse-phase HPLC (RP-HPLC) is the recommended method for achieving high purity.[\[13\]](#)[\[14\]](#)

- RP-HPLC Purification:
  - The hydrophobic Cy2 dye allows for excellent separation of the labeled oligonucleotide from the unlabeled, amine-modified starting material.[\[14\]](#)
  - Load the reaction mixture onto a C18 reverse-phase column.
  - Elute using a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA). A typical linear gradient might be 0-75% acetonitrile.[\[12\]](#)
  - Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for Cy2 dye). The labeled oligonucleotide will absorb at both wavelengths.
  - Collect the fractions corresponding to the dual-absorbing peak.
- Ethanol Precipitation (Alternative/Additional Step):
  - This method can be used to remove a significant portion of the unconjugated dye but is less effective than HPLC.[\[12\]](#)
  - Add 1/10th volume of 3 M NaCl and 2.5-3 volumes of cold 100% ethanol to the reaction mixture.
  - Incubate at -20°C for at least 30 minutes.[\[12\]](#)
  - Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[\[12\]](#)
  - Carefully discard the supernatant, which contains the majority of the free dye.

- Wash the pellet twice with cold 70% ethanol.
- Briefly dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

## Quality Control and Quantification

After purification, determine the concentration and labeling efficiency.

- UV-Vis Spectroscopy:
  - Measure the absorbance of the purified solution at 260 nm (A<sub>260</sub>) for the oligonucleotide and 492 nm (A<sub>492</sub>) for the Cy2 dye.<sup>[5]</sup>
  - Concentration (Oligo):  $\text{Conc } (\mu\text{M}) = (A_{260} - (A_{492} \times \text{CF})) / \epsilon_{\text{oligo}} \times \text{Dilution Factor}$ .
    - CF is the correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy dyes).
    - $\epsilon_{\text{oligo}}$  is the molar extinction coefficient of the oligonucleotide at 260 nm.
  - Concentration (Dye):  $\text{Conc } (\mu\text{M}) = A_{492} / \epsilon_{\text{dye}} \times \text{Dilution Factor}$ .
    - $\epsilon_{\text{dye}}$  for Cy2 is approximately 30,000 L·mol<sup>-1</sup>·cm<sup>-1</sup>.
  - Labeling Efficiency:  $(\text{Dye Concentration} / \text{Oligo Concentration}) \times 100\%$ .

## Quantitative Data Summary

The final yield of a post-synthesis conjugation reaction depends on the initial synthesis scale and the efficiency of the conjugation and purification steps.

Oligo Synthesis Scale	Typical Final Yield (nmol)
50 nmol	2 nmol[5]
200 nmol	5 nmol[5]
1 $\mu$ mol	16 nmol[5]
2 $\mu$ mol	30 nmol[5]
10 $\mu$ mol	150 nmol[5]

Table 1: Expected yields for post-synthesis NHS ester conjugation. Yields may be lower for oligonucleotides longer than 50 bases.[5]

Parameter	Cy2 Dye
Excitation Maximum (Absorbance)	~492 nm[5]
Emission Maximum	~510 nm[5]
Molar Extinction Coefficient ( $\epsilon$ )	~30,000 $\text{cm}^{-1}\text{M}^{-1}$
Reactive Group	N-Hydroxysuccinimidyl (NHS) Ester[5]
Reacts With	Primary Amines ( $\text{R-NH}_2$ )[6]

Table 2: Spectroscopic and reactive properties of Cy2-SE.

## Application Example: Fluorescence in situ Hybridization (FISH)

Cy2-labeled oligonucleotides are commonly used as probes in FISH experiments to detect and localize specific DNA or RNA sequences within cells or tissues.

Figure 2: Logical diagram of a FISH experiment using a Cy2-labeled probe.

In this application, the Cy2-labeled oligonucleotide probe is introduced to a fixed sample. It hybridizes specifically to its complementary sequence. After washing away unbound probes,

the sample is visualized using a fluorescence microscope equipped with filters appropriate for Cy2 (excitation ~490 nm, emission ~510 nm), revealing the location of the target sequence as a bright green signal.

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